Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area of N-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Versus Closest Aryl Sulfonyl Analogs
The target compound's computed XLogP3-AA is 1.5, which is markedly lower than that of the unsubstituted phenylsulfonyl analog N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034421-22-0, estimated XLogP3 ≈ 1.1) and substantially lower than the 3-chloro-2-methylphenyl analog (estimated XLogP3 ≈ 2.6) [1][2]. The topological polar surface area (TPSA) of 92.8 Ų remains within the favorable range for oral bioavailability, while the methoxy-methyl substitution pattern provides a balanced hydrophilicity profile that distinguishes it from more lipophilic halogenated analogs often pursued in CNS-targeted programs [1].
| Evidence Dimension | Calculated logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine: ~1.1; 3-chloro-2-methylphenyl analog: ~2.6 (estimated from structural analogs) |
| Quantified Difference | Δ logP ≈ 0.4 vs unsubstituted; Δ logP ≈ -1.1 vs chloro-methyl analog |
| Conditions | Computed values from PubChem (XLogP3 algorithm) |
Why This Matters
A logP of 1.5 positions this compound in a range often associated with reduced hERG binding and improved oral absorption relative to more lipophilic analogs, which may influence selection for lead optimization programs targeting non-CNS indications.
- [1] PubChem Compound Summary for CID 119103825, N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine (CID 119103824), National Center for Biotechnology Information (2026). View Source
